molecular formula C21H22O5 B6614452 Licoagrochalcone D CAS No. 325144-69-2

Licoagrochalcone D

Cat. No. B6614452
CAS RN: 325144-69-2
M. Wt: 354.4 g/mol
InChI Key: FMKHMNBODOXQLQ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licoagrochalcone D (LAC-D) is a novel natural product isolated from a licorice root extract. It is a polyphenolic compound with antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic applications. LAC-D is a promising candidate for use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

  • Flavonoid Constituents from Glycyrrhiza glabra :

    • Research identified compounds from Glycyrrhiza glabra, including prenylated retrochalcones like licoagrochalcones B, C, D, demonstrating the plant's rich flavonoid content. These flavonoids, including licoagrochalcone D, have potential pharmacological activities (Li, Asada, & Yoshikawa, 2000).
  • Isolation and Characterization of Compounds :

    • Studies on hairy root cultures of Glycyrrhiza glabra led to the isolation of various flavonoids, including licoagrochalcone D. The identification of these compounds expands the understanding of the chemical diversity and potential applications of Glycyrrhiza glabra (Asada, Li, & Yoshikawa, 1998).
  • Pharmacological Properties :

    • Glycyrrhiza glabra, the source of licoagrochalcone D, contains several phenolic compounds known for various pharmacological activities like antitumor, antiparasitic, and antioxidative effects. These properties highlight the potential for scientific research applications of compounds like licoagrochalcone D (Franceschelli et al., 2011).
  • Extraction and Isolation Methods :

    • Supercritical fluid extraction and high-speed counter-current chromatography have been utilized to isolate licoagrochalcone B, suggesting similar methods could be applicable for licoagrochalcone D, aiding in its study and application (Peng, Fan, Chai, & Yu-tian Wu, 2006).
  • Anti-Inflammatory and Antimicrobial Properties :

    • Licochalcones, including licoagrochalcone D, exhibit anti-inflammatory and antimicrobial properties. These findings are crucial for exploring the therapeutic potential of these compounds in treating inflammation and infections (Barfod, Kemp, Hansen, & Kharazmi, 2002).

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-[2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-21(2,24)19-12-16-18(26-19)11-7-14(20(16)25-3)6-10-17(23)13-4-8-15(22)9-5-13/h4-11,19,22,24H,12H2,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKHMNBODOXQLQ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2OC)C=CC(=O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2OC)/C=C/C(=O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoagrochalcone D

CAS RN

325144-69-2
Record name Licoagrochalcone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licoagrochalcone D
Reactant of Route 2
Reactant of Route 2
Licoagrochalcone D
Reactant of Route 3
Licoagrochalcone D
Reactant of Route 4
Reactant of Route 4
Licoagrochalcone D
Reactant of Route 5
Reactant of Route 5
Licoagrochalcone D
Reactant of Route 6
Licoagrochalcone D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.